molecular formula C19H17F2N5O4S B4640675 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No. B4640675
M. Wt: 449.4 g/mol
InChI Key: JTENXNISLJMOBB-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole derivatives. Triazole derivatives are notable for their broad spectrum of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves multi-step reactions. For instance, the synthesis of various 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols involves alkylation and acylation reactions followed by cyclization (Labanauskas et al., 2004). Similar synthetic strategies might be applicable for 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

Triazole derivatives often have complex molecular structures with potential for various functional group modifications. The molecular structure is usually confirmed using spectroscopic methods like IR, NMR, and sometimes X-ray crystallography (Singh et al., 2013). These techniques are essential for determining the precise structural configuration of triazole compounds.

Chemical Reactions and Properties

Triazole compounds are known for their reactivity and ability to form various derivatives. They often undergo reactions such as alkylation, acylation, and condensation to yield a range of compounds with diverse chemical properties (Bekircan et al., 2008). The specific chemical reactions and properties of 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol would depend on its functional groups and molecular structure.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are commonly characterized for triazole derivatives. These properties are influenced by the compound's molecular structure and can be determined through various analytical techniques (Crich & Smith, 2000).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, stability, and potential biological activities, are significant for their applications in various fields. Studies often focus on their potential as inhibitors, antimicrobial agents, or their role in chemical reactions (Panicker et al., 2015). The specific chemical properties of 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol would need to be investigated under experimental conditions.

properties

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O4S/c1-11-7-14(4-5-15(11)26(27)28)30-10-13-8-12(3-6-16(13)29-2)9-22-25-18(17(20)21)23-24-19(25)31/h3-9,17H,10H2,1-2H3,(H,24,31)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTENXNISLJMOBB-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.